molecular formula C11H14BrNO3 B2950240 Ethyl 3-amino-2-(4-bromophenoxy)propanoate CAS No. 2287342-98-5

Ethyl 3-amino-2-(4-bromophenoxy)propanoate

Cat. No.: B2950240
CAS No.: 2287342-98-5
M. Wt: 288.141
InChI Key: TXKREVMGGUKVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-(4-bromophenoxy)propanoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of propanoic acid and contains an amino group, a bromophenoxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(4-bromophenoxy)propanoate typically involves the reaction of 4-bromophenol with ethyl 3-amino-2-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(4-bromophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ethyl 3-nitro-2-(4-bromophenoxy)propanoate.

    Reduction: Formation of ethyl 3-amino-2-(4-phenoxy)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-(4-bromophenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-2-(4-bromophenoxy)propanoate can be compared with similar compounds such as:

    Ethyl 3-amino-2-(4-chlorophenoxy)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-amino-2-(4-fluorophenoxy)propanoate: Contains a fluorine atom instead of bromine.

    Ethyl 3-amino-2-(4-methylphenoxy)propanoate: Contains a methyl group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenoxy group.

Properties

IUPAC Name

ethyl 3-amino-2-(4-bromophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-2-15-11(14)10(7-13)16-9-5-3-8(12)4-6-9/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKREVMGGUKVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.